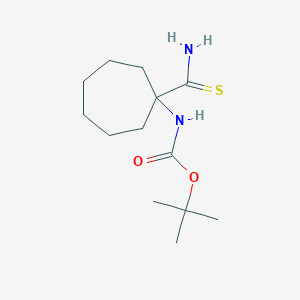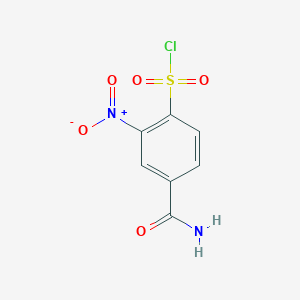![molecular formula C12H13ClO2 B6616546 1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid CAS No. 1462882-37-6](/img/structure/B6616546.png)
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)methylcyclobutane-1-carboxylic acid, also known as 4-chloromandelic acid (4-CMA), is an organic compound belonging to the class of cyclobutane carboxylic acids. It is a white, crystalline solid with a molecular weight of 197.57 g/mol. 4-CMA is a chiral molecule, with two enantiomeric forms, (R)-4-CMA and (S)-4-CMA. 4-CMA is a useful synthetic intermediate in the production of a variety of compounds, including pharmaceuticals, pesticides, and other agrochemicals. It is also used in the synthesis of several other compounds, such as amino acids and peptides.
科学的研究の応用
4-CMA is commonly used in scientific research as a substrate for various enzymes. It is used as a substrate for the enzyme monoamine oxidase, which catalyzes the oxidation of monoamines such as serotonin and dopamine. It is also used as a substrate for the enzyme choline acetyltransferase, which catalyzes the transfer of acetyl groups from acetyl-CoA to choline. In addition, 4-CMA is used as a substrate for the enzyme acyl-CoA synthetase, which catalyzes the formation of acyl-CoA from fatty acids.
作用機序
4-CMA is an inhibitor of monoamine oxidase, choline acetyltransferase, and acyl-CoA synthetase. It inhibits the activity of these enzymes by binding to the active site and blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus inhibits the enzyme's activity.
Biochemical and Physiological Effects
4-CMA has several biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, choline acetyltransferase, and acyl-CoA synthetase. In addition, 4-CMA has been shown to inhibit the activity of several other enzymes, including acetylcholinesterase and glutathione S-transferase. 4-CMA has also been shown to inhibit the activity of several proteins, including cyclooxygenase and nitric oxide synthase.
実験室実験の利点と制限
The advantages of using 4-CMA in laboratory experiments include its low cost and its ability to inhibit a variety of enzymes and proteins. Additionally, 4-CMA is a chiral molecule, which makes it useful for studying the stereochemistry of enzyme-catalyzed reactions. The main limitation of using 4-CMA in laboratory experiments is its toxicity; it is classified as a hazardous substance, and should be handled with care.
将来の方向性
Future research on 4-CMA could focus on exploring its potential therapeutic applications. For instance, further studies could be conducted to determine if 4-CMA has any therapeutic effects on neurological disorders, such as Alzheimer’s disease or Parkinson’s disease. Additionally, further research could be conducted to determine if 4-CMA has any potential applications in the treatment of cancer. Finally, further studies could be conducted to explore the potential of 4-CMA as a pesticide or herbicide.
合成法
4-CMA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 4-chlorophenylacetic acid with cyclobutanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of (R)-4-CMA and (S)-4-CMA, which can be separated by column chromatography. Other methods of synthesis include the reaction of 4-chlorophenylacetic acid with cyclobutene in the presence of an acid catalyst, and the reaction of 4-chlorophenylacetic acid with cyclobutadiene in the presence of an acid catalyst.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRXISNLQOUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]cyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)




![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)



